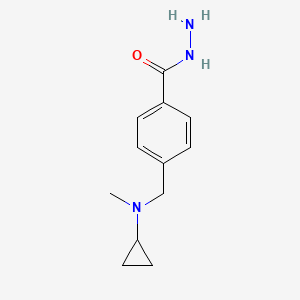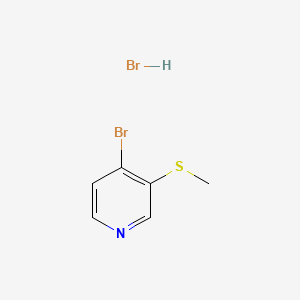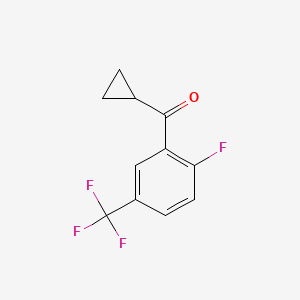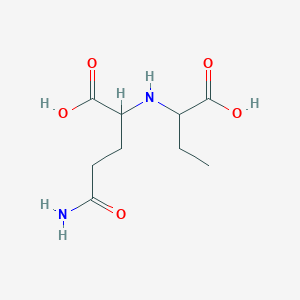
(S)-5-Amino-2-(((S)-1-carboxyPropyl)amino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-gamma-Glu-Abu-OH typically involves the condensation of gamma-glutamyl and 2-aminobutyric acid. The reaction is usually carried out in an aqueous medium with the aid of coupling agents such as carbodiimides. The reaction conditions often include a pH range of 7-9 and a temperature of 25-30°C .
Industrial Production Methods
Industrial production of H-gamma-Glu-Abu-OH involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
H-gamma-Glu-Abu-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the reduced form of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
H-gamma-Glu-Abu-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular oxidative stress and as a biomarker for oxidative damage.
Medicine: Explored for its potential in detoxification processes and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the synthesis of specialized peptides and as a standard in analytical chemistry
Wirkmechanismus
H-gamma-Glu-Abu-OH exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species (ROS) by forming conjugates with electrophilic compounds. The compound interacts with molecular targets such as glutathione peroxidase and glutathione S-transferase, which are involved in the redox regulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione: A tripeptide consisting of glutamine, cysteine, and glycine. It is the most abundant antioxidant in cells.
Ophthalmic Acid: A dipeptide similar to H-gamma-Glu-Abu-OH but with a different amino acid composition.
Gamma-glutamylcysteine: A precursor to glutathione with similar antioxidant properties
Uniqueness
H-gamma-Glu-Abu-OH is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Unlike glutathione, it does not contain cysteine, which makes it less prone to forming disulfide bonds. This characteristic can be advantageous in certain biochemical applications where stability is crucial .
Eigenschaften
Molekularformel |
C9H16N2O5 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
5-amino-2-(1-carboxypropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
LGDYPMBAVODMSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




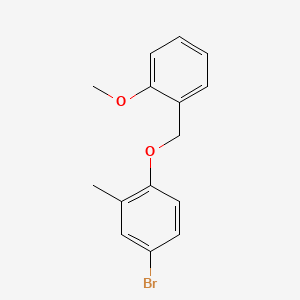
![(2R,3R,4S,5S,6R)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14763615.png)
![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
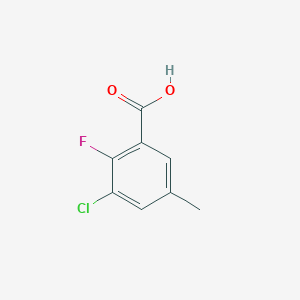

![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
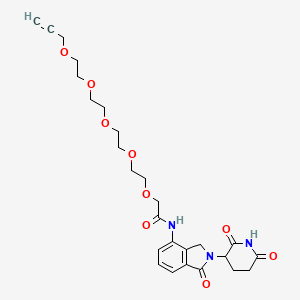
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
